molecular formula C6H12ClNO2 B1139219 Vigabatrin Hydrochloride

Vigabatrin Hydrochloride

Cat. No.: B1139219
M. Wt: 165.62 g/mol
InChI Key: FBNKOYLPAMUOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vigabatrin hydrochloride is a pharmaceutical compound used primarily as an anticonvulsant. It is an analog of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. This compound is used in the treatment of refractory complex partial seizures and infantile spasms .

Mechanism of Action

Target of Action

Vigabatrin primarily targets gamma-aminobutyric acid transaminase (GABA-T) . GABA-T is the enzyme responsible for the metabolism of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system .

Mode of Action

Vigabatrin works by irreversibly inhibiting GABA-T , thereby increasing the levels of circulating GABA . This increase in GABA functions as a brake on the excitatory processes that can initiate seizure activity .

Biochemical Pathways

The primary biochemical pathway affected by Vigabatrin is the GABAergic pathway . By inhibiting GABA-T, Vigabatrin prevents the breakdown of GABA, leading to an increase in GABA concentrations in the brain . This results in enhanced inhibitory effects on neuronal activity, thereby reducing the likelihood of seizure initiation .

Pharmacokinetics

Vigabatrin is rapidly absorbed after oral ingestion, with a bioavailability of 60–80% . The elimination half-life of Vigabatrin is 5–8 hours in young adults and 12–13 hours in the elderly . Despite its short half-life and relatively low concentration in cerebrospinal fluid, Vigabatrin can increase GABA concentration in the brain for more than a week after a single dose in humans .

Result of Action

The primary result of Vigabatrin’s action is a significant and persistent decrease in seizure activity . By increasing GABA concentrations in the brain, Vigabatrin enhances the inhibitory effects on neuronal activity, thereby reducing the likelihood of seizure initiation . It’s important to note that vigabatrin is generally used only in cases of treatment-resistant epilepsy due to the risk of permanent vision loss .

Action Environment

The efficacy and stability of Vigabatrin can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, renal function, and the presence of other medications . Furthermore, the risk of vision loss associated with Vigabatrin use necessitates careful monitoring of patients, particularly those with pre-existing ophthalmic conditions .

Biochemical Analysis

Biochemical Properties

Vigabatrin Hydrochloride interacts with the enzyme GABA transaminase, inhibiting it irreversibly . This results in an increase in GABA concentrations in the brain . The increase in GABA functions as a brake on the excitatory processes that can initiate seizure activity .

Cellular Effects

This compound influences cell function by increasing the levels of GABA, an inhibitory neurotransmitter . This increase in GABA can inhibit the propagation of abnormal hypersynchronous discharges, thereby reducing seizure activity .

Molecular Mechanism

The mechanism of action of this compound involves the irreversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the catabolism of GABA . This inhibition results in increased levels of GABA in the brain .

Temporal Effects in Laboratory Settings

This compound has a profound effect of increasing GABA concentration in the brain for more than a week after a single dose in humans . This effect persists steadily over years of this compound administration .

Dosage Effects in Animal Models

In animal models, this compound has been shown to completely eliminate the psychophysical evidence of tinnitus at moderate dose levels . The effects of this compound can vary with different dosages .

Metabolic Pathways

This compound is involved in the metabolic pathway of GABA. It inhibits the enzyme responsible for GABA metabolism, thereby increasing levels of circulating GABA .

Transport and Distribution

It is known that this compound increases brain GABA levels .

Subcellular Localization

It is known that this compound increases GABA levels in the brain, suggesting that it may be localized in areas where GABA is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vigabatrin hydrochloride involves several steps. One common method starts with the reduction of 4-amino-5-yne-hexanoic acid using Lindlar catalyst (5% Pd/CaCO3/PbO2) in the presence of pyridine and hydrogen atmosphere . Another method involves the reaction of 1,4-dichloro-2-butene with diethyl malonate under basic conditions to produce 2-vinyl cyclopropane-1,1-diethyldicarboxylate, which is then reacted with ammonia under pressure to form 3-carboxamido-5-vinyl-2-pyrrolidone. This intermediate is further hydrolyzed under acidic conditions to form 4-amino-5-hexenoic acid .

Industrial Production Methods

Industrial production of this compound typically involves the hydrolysis of compound I under alkaline conditions, followed by extraction and purification steps to achieve high purity . The process may include the use of organic solvents and pH adjustments to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Vigabatrin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different derivatives of vigabatrin, which can be used for further pharmaceutical applications.

Scientific Research Applications

Vigabatrin hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying GABA analogs and their interactions.

    Biology: Investigated for its effects on neurotransmitter levels and neuronal activity.

    Medicine: Primarily used in the treatment of epilepsy and infantile spasms

    Industry: Used in the development of new anticonvulsant drugs and as a reference compound in pharmaceutical research.

Properties

IUPAC Name

4-aminohex-5-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNKOYLPAMUOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vigabatrin Hydrochloride
Reactant of Route 2
Reactant of Route 2
Vigabatrin Hydrochloride
Reactant of Route 3
Vigabatrin Hydrochloride
Reactant of Route 4
Vigabatrin Hydrochloride
Reactant of Route 5
Vigabatrin Hydrochloride
Reactant of Route 6
Vigabatrin Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.